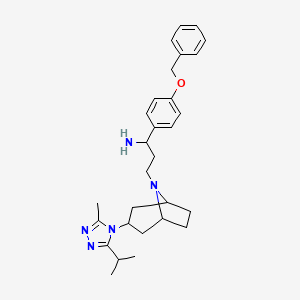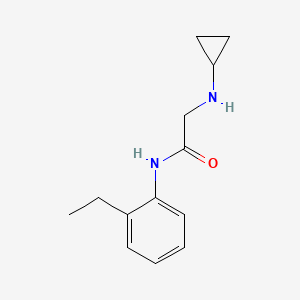
4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BenzyloxyphenylN-Des1-(4,4-difluorocyclohexanecarbonyl)Maraviroc is a derivative of Maraviroc, a well-known antiretroviral medication used to treat HIV infection. This compound is specifically designed to enhance the pharmacological properties of Maraviroc by modifying its chemical structure. The addition of the 4-benzyloxyphenyl group and the removal of the 1-(4,4-difluorocyclohexanecarbonyl) group aim to improve its efficacy and reduce potential side effects.
准备方法
合成路线和反应条件
4-苄氧基苯基N-脱1-(4,4-二氟环己烷羰基)马拉维洛克的合成涉及多个步骤,从制备4-苄氧基苯基中间体开始。然后将该中间体与适当的试剂反应,引入N-脱1-(4,4-二氟环己烷羰基)基团。反应条件通常涉及使用有机溶剂、催化剂以及控制温度和压力,以确保高收率和纯度。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及自动化系统和连续流动反应器。实施质量控制措施以确保最终产品的稳定性和安全性。
化学反应分析
反应类型
4-苄氧基苯基N-脱1-(4,4-二氟环己烷羰基)马拉维洛克会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变官能团,改变化合物的性质。
取代: 取代反应可以引入新的官能团,增强其药理活性。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种催化剂。反应通常在受控条件下进行,例如特定的温度、压力和pH值。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物。取代反应可以引入新的官能团,从而产生具有不同药理特性的各种衍生物。
科学研究应用
4-苄氧基苯基N-脱1-(4,4-二氟环己烷羰基)马拉维洛克有几个科学研究应用,包括:
化学: 在药物测试和化学分析中用作参考标准。
生物学: 研究其对细胞过程和与生物分子的相互作用的潜在影响。
医学: 研究其作为抗逆转录病毒药物的潜力及其抑制HIV进入宿主细胞的能力。
工业: 用于开发新药物和治疗剂,以及质量控制和保证流程。
作用机制
4-苄氧基苯基N-脱1-(4,4-二氟环己烷羰基)马拉维洛克的作用机制涉及它与CCR5受体的相互作用,CCR5受体是HIV进入宿主细胞的关键辅助受体。通过与该受体结合,该化合物阻止HIV蛋白gp120与受体结合,从而阻止病毒进入并感染宿主细胞。 这种机制类似于马拉维洛克的机制,但化学结构的改变旨在提高其疗效并减少潜在的副作用 .
相似化合物的比较
类似化合物
马拉维洛克: 母体化合物,以其抗逆转录病毒特性而闻名。
维克里维洛克: 另一种CCR5受体拮抗剂,具有类似的作用机制。
阿普拉维洛克: 一种CCR5受体拮抗剂,具有不同的化学结构,但具有类似的药理作用。
独特性
4-苄氧基苯基N-脱1-(4,4-二氟环己烷羰基)马拉维洛克的独特性在于其特定的化学修饰,旨在改善其药理特性。添加4-苄氧基苯基基团和去除1-(4,4-二氟环己烷羰基)基团使其与其他类似化合物区别开来,可能提供增强的疗效和减少的副作用。
属性
分子式 |
C29H39N5O |
|---|---|
分子量 |
473.7 g/mol |
IUPAC 名称 |
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3 |
InChI 键 |
KVFFIPPYDYAULM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)
![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)








![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
